![molecular formula C16H28N2O3 B7565260 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea, also known as CDU, is a novel compound that has attracted attention from the scientific community due to its potential applications in various fields. CDU is a synthetic compound that was first reported in 2010 by researchers from the University of Michigan, and since then, it has been the subject of several scientific studies.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has also been shown to reduce pain and inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea is also stable and can be stored for long periods of time. However, one limitation is that 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea is a relatively new compound, and its properties and effects are not fully understood. Another limitation is that 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea is a complex compound, which makes it difficult to study its mechanism of action and effects on biological systems.
Future Directions
There are several future directions for research on 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea. One direction is to investigate its potential as a drug for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action and effects on biological systems in more detail. Additionally, 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea could be used as a lead compound to develop new drugs with improved properties and fewer side effects. Finally, further research could be done to optimize the synthesis of 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea and develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea is a multi-step process that involves the reaction of several chemical compounds. The first step in the synthesis is the reaction of cyclohexylamine and 1,4-dioxaspiro[4.5]decan-8-one to form a spirocyclic intermediate. This intermediate is then reacted with methyl isocyanate to form the final product, 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea. The synthesis of 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has potential applications in several scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has been shown to have anti-inflammatory and anti-tumor properties. In drug discovery, 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has been used as a lead compound to develop new drugs for the treatment of various diseases. In neuroscience, 1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-18(14-5-3-2-4-6-14)15(19)17-13-7-9-16(10-8-13)20-11-12-21-16/h13-14H,2-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWTUMQKVEWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
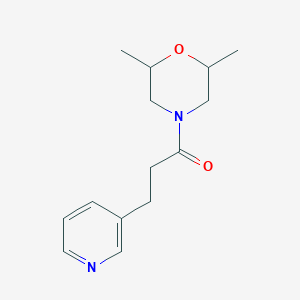
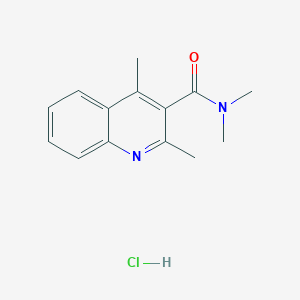
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
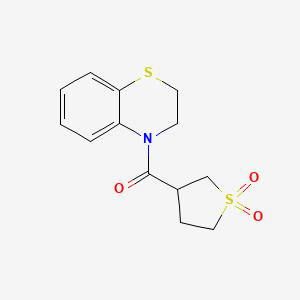
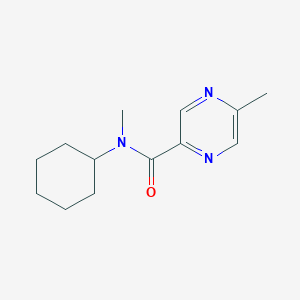
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)
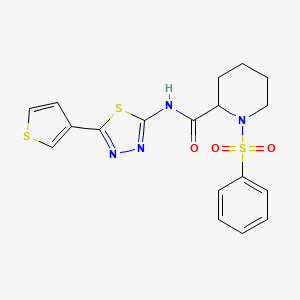
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)